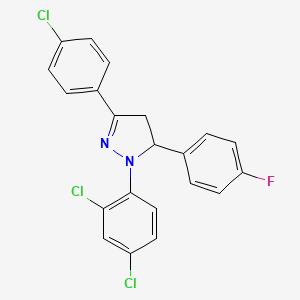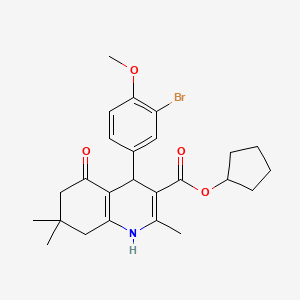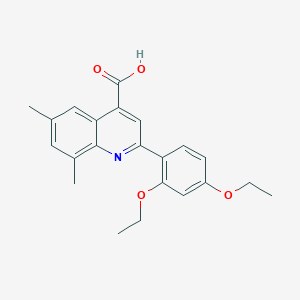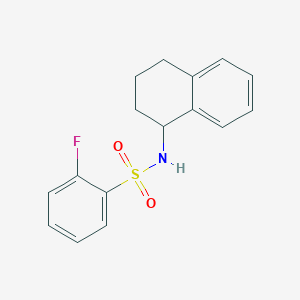![molecular formula C18H17ClN4O3S B11115775 3-(2-chlorophenyl)-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11115775.png)
3-(2-chlorophenyl)-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiazole ring, and an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting appropriate starting materials under specific conditions to form the thiazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(2-chlorophenyl)-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid: Shares a similar core structure but differs in functional groups.
3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: Another related compound with different reactivity.
Uniqueness
The uniqueness of 3-(2-chlorophenyl)-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of the compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H17ClN4O3S |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H17ClN4O3S/c1-9-15(17(25)23(3)4)27-18(20-9)21-16(24)13-10(2)26-22-14(13)11-7-5-6-8-12(11)19/h5-8H,1-4H3,(H,20,21,24) |
InChI Key |
CBBOAQWJBPECIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2,5-dichloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11115702.png)
![6-Chloro-3-[3-(3-nitro-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B11115716.png)

![4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B11115738.png)

![5-{[6-Methyl-3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B11115744.png)
![4-{[3-(Ethoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11115749.png)
![4-bromo-N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B11115757.png)
![5-[(4-Methoxyphenyl)methylamino]-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B11115765.png)
![4-{[4-(3-Chlorophenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11115790.png)

![O-{3-[(4-ethoxyphenyl)carbamoyl]phenyl} (4-ethoxyphenyl)carbamothioate](/img/structure/B11115803.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide](/img/structure/B11115807.png)
